3-Methoxy-2,4,6-trifluorophenylboronic acid

CAS No.: 849062-08-4

Cat. No.: VC3749842

Molecular Formula: C7H6BF3O3

Molecular Weight: 205.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849062-08-4 |

|---|---|

| Molecular Formula | C7H6BF3O3 |

| Molecular Weight | 205.93 g/mol |

| IUPAC Name | (2,4,6-trifluoro-3-methoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |

| Standard InChI Key | RDORBPOVXUMTLU-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1F)F)OC)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1F)F)OC)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Nomenclature

3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS: 849062-08-4) is an organoboron compound with the molecular formula C7H6BF3O3 and a molecular weight of 205.93 g/mol . This compound belongs to the broader class of arylboronic acids, specifically those bearing halogen and alkoxy substituents. The compound is known by several synonyms including B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid, (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid, and Boronic acid, B-(2,4,6-trifluoro-3-methoxyphenyl)- .

Structural Features and Chemical Identifiers

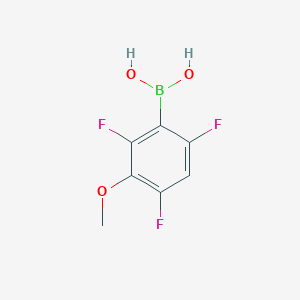

The structure of 3-Methoxy-2,4,6-trifluorophenylboronic acid consists of a phenyl ring substituted with three fluorine atoms at positions 2, 4, and 6, a methoxy group at position 3, and a boronic acid functionality (-B(OH)2). This substitution pattern creates a unique electronic environment that influences its reactivity and applications .

Key chemical identifiers include:

-

InChI: InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3

-

InChI Key: RDORBPOVXUMTLU-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Characteristics

3-Methoxy-2,4,6-trifluorophenylboronic acid typically appears as a solid at room temperature. The compound's physical properties are influenced by its unique substitution pattern, which affects its solubility, stability, and reactivity . The presence of three electronegative fluorine atoms and a methoxy group creates an electron-deficient aromatic system with distinct reactivity patterns.

Chemical Reactivity

The boronic acid functional group in 3-Methoxy-2,4,6-trifluorophenylboronic acid exhibits high reactivity toward electrophiles, making it particularly valuable in various organic synthesis applications . The trifluoro substituents enhance its lipophilicity and stability, while the methoxy group influences its electronic properties and solubility . This combination of substituents creates a unique reactivity profile that can be exploited in selective transformations.

The compound demonstrates significant utility in Suzuki-Miyaura cross-coupling reactions, where it can react with aryl halides or pseudohalides in the presence of palladium catalysts to form new carbon-carbon bonds . This reactivity is the basis for many of its applications in organic synthesis and pharmaceutical development.

Synthetic Applications

Suzuki-Miyaura Cross-Coupling Reactions

3-Methoxy-2,4,6-trifluorophenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. Based on related trifluorophenylboronic acid reactions, these couplings typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases such as potassium phosphate . The reactions can be conducted in various solvents including DMF and 1,4-dioxane, often at elevated temperatures (around 100°C) .

Table 1: Representative Reaction Conditions for Suzuki Couplings with Trifluorophenylboronic Acids

| Catalyst | Base | Solvent | Temperature | Time | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 100°C | 20 min | 93% |

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 100°C | 3 h | 35% |

| Pd(PPh₃)₄ | K₃PO₄·6H₂O | 1,4-dioxane | Reflux | 5 h | 40% |

While these conditions are derived from reactions with related compounds, they provide guidance for optimizing reactions with 3-Methoxy-2,4,6-trifluorophenylboronic acid .

Pharmaceutical Synthesis

3-Methoxy-2,4,6-trifluorophenylboronic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. It has been specifically reported as a reactant in the preparation of adamantyl-tethered biphenyl compounds capable of inducing apoptosis . These compounds have potential applications in cancer therapy and other areas where controlled cell death is therapeutically beneficial.

The presence of fluorine atoms in the compound makes it particularly attractive for pharmaceutical applications, as fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to target proteins . The methoxy group can provide additional interaction points with biological targets through hydrogen bonding or other non-covalent interactions.

| Supplier Reference | Quantity | Price (EUR) |

|---|---|---|

| IN-DA003JML | 250 mg | 71.00 |

| IN-DA003JML | 1 g | 121.00 |

| 54-PC412520 | 250 mg | 105.00 |

| 54-PC412520 | 1 g | 145.00 |

| 54-PC412520 | 5 g | 579.00 |

This pricing information indicates the compound's value in synthetic chemistry and reflects its specialized nature .

Structure-Activity Relationships in Boronic Acids

Electronic Effects of Substituents

The electronic properties of 3-Methoxy-2,4,6-trifluorophenylboronic acid are significantly influenced by its substituent pattern. The three fluorine atoms create an electron-deficient aromatic system, which affects the Lewis acidity of the boron center . This electronic configuration can enhance the compound's reactivity in certain transformations, particularly those involving nucleophilic attack at the boron center.

The methoxy group at position 3 provides a contrasting electronic effect, donating electron density through resonance. This creates an interesting electronic dichotomy within the molecule that can be exploited in selective transformations . The balance between electron-withdrawing fluorines and the electron-donating methoxy group establishes a unique reactivity profile that differentiates this compound from other arylboronic acids.

Comparison with Related Boronic Acids

While structurally related to other fluorinated phenylboronic acids, 3-Methoxy-2,4,6-trifluorophenylboronic acid exhibits distinctive properties due to its specific substitution pattern. Similar compounds include 2,4,6-trifluorophenylboronic acid (lacking the methoxy group) and 2,3,6-trifluorophenylboronic acid (CAS: 247564-71-2) .

Table 3: Comparison of Related Fluorinated Phenylboronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Methoxy-2,4,6-trifluorophenylboronic acid | 849062-08-4 | C₇H₆BF₃O₃ | 205.93 |

| 2,4,6-Trifluorophenylboronic acid | 182482-25-3 | C₆H₃BF₃O₂ | 175.90 |

| 2,3,6-Trifluorophenylboronic acid | 247564-71-2 | C₆H₄BF₃O₂ | 175.90 |

The addition of the methoxy group to the trifluorophenylboronic acid scaffold alters its electronic properties, solubility, and reactivity, potentially providing advantages in specific synthetic applications .

Applications in Materials Science and Sensing

Materials Science Applications

Beyond pharmaceutical applications, 3-Methoxy-2,4,6-trifluorophenylboronic acid has potential utility in materials science. Boronic acids can be incorporated into polymers and materials for various applications, including sensors, separation media, and functional materials . The unique electronic properties conferred by the fluorine atoms and methoxy group can be exploited to create materials with specific optical, electronic, or mechanical properties.

Sensing Applications

Boronic acids are known for their ability to form reversible complexes with diols, a property that can be exploited in sensing applications . The specific electronic configuration of 3-Methoxy-2,4,6-trifluorophenylboronic acid could provide advantages in the development of sensors for specific analytes, particularly those containing diol functionalities such as carbohydrates or catechols.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume